molecular formula C14H11Cl2NO3 B2389525 Methyl 1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate CAS No. 338977-50-7

Methyl 1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate

Cat. No.: B2389525
CAS No.: 338977-50-7
M. Wt: 312.15
InChI Key: FDLKQJOWSMMBME-UHFFFAOYSA-N
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Description

Methyl 1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate is a synthetic organic compound that belongs to the class of pyridinecarboxylates This compound is characterized by the presence of a dichlorobenzyl group attached to a pyridine ring, which is further esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate typically involves the reaction of 2,4-dichlorobenzyl chloride with a suitable pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting intermediate is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted pyridinecarboxylates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physicochemical properties and biological activities. The presence of the dichlorobenzyl group and the pyridine ring contributes to its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3/c1-20-14(19)11-3-2-6-17(13(11)18)8-9-4-5-10(15)7-12(9)16/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLKQJOWSMMBME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN(C1=O)CC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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